8-Methoxyisoquinolin-4-amine
Description
Significance of the Isoquinoline (B145761) Core in Chemical Research
The isoquinoline scaffold, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in medicinal chemistry. nih.govnih.gov This core is present in a vast array of naturally occurring alkaloids and synthetic compounds that exhibit a wide spectrum of biological activities. mdpi.comresearchgate.netrsc.org Isoquinoline derivatives have been successfully developed into drugs for treating a variety of conditions, including tumors, respiratory diseases, infections, and cardiovascular disorders. nih.gov The versatility of the isoquinoline ring allows for the introduction of various substituents, leading to a diverse range of pharmacological effects. ontosight.ai Researchers continue to explore new synthetic methods and investigate the properties of novel isoquinoline derivatives, highlighting the enduring importance of this chemical framework. nih.govresearchgate.net
Contextualizing 8-Methoxyisoquinolin-4-amine as a Research Target
Within the broad family of isoquinolines, this compound emerges as a specific compound with potential for further investigation. While detailed research findings on this particular molecule are not extensively published, its structural features suggest it could serve as a key intermediate or building block in the synthesis of more complex molecules. mdpi.comresearchgate.net The presence of both a methoxy (B1213986) and an amino group on the isoquinoline core provides reactive sites for further chemical modifications, allowing for the creation of a library of related compounds for biological screening. The study of similar substituted isoquinolines has revealed their potential as anti-inflammatory agents and antimycobacterial compounds, suggesting that this compound could be a valuable starting point for the discovery of new therapeutic agents. nih.govacs.orgfrontiersin.org
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 1783658-02-5 |
| Molecular Formula | C10H10N2O |
| Molecular Weight | 174.20 g/mol |
| Appearance | Not specified |
| Melting Point | Not specified |
| Boiling Point | Not specified |
| SMILES | COC1=CC=CC2=C(C=NC=C21)N |
| InChI | InChI=1S/C10H10N2O/c1-13-10-4-2-3-7-8(10)5-12-6-9(7)11/h2-6H,11H2,1H3 |
Structure
3D Structure
Properties
IUPAC Name |
8-methoxyisoquinolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-10-4-2-3-7-8(10)5-12-6-9(7)11/h2-6H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOEVVRDGLKFFTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C(C=NC=C21)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Strategies of 8 Methoxyisoquinolin 4 Amine
Reactivity of the Amine Functionality
The primary amino group at the C4 position is a key site for molecular derivatization, serving as a versatile nucleophilic handle for the introduction of a wide array of substituents. Its reactivity is central to the synthesis of diverse chemical libraries for biological screening and the development of complex molecular structures.
The lone pair of electrons on the nitrogen atom of 8-Methoxyisoquinolin-4-amine allows it to act as a potent nucleophile. It can participate in nucleophilic aromatic substitution (SNAr) reactions, displacing suitable leaving groups (e.g., halides) from activated aromatic or heteroaromatic rings. For instance, reaction with highly electron-deficient systems like chloro-1,3,5-triazines would lead to the formation of a new carbon-nitrogen bond, linking the isoquinoline (B145761) scaffold to the triazine ring. This type of reaction is foundational in medicinal chemistry for constructing molecules with potential therapeutic applications. The synthesis of 4-aminoisoquinoline (B122460) itself can be achieved via the displacement of a bromine atom from 4-bromoisoquinoline (B23445) using ammonia (B1221849), showcasing the susceptibility of the C4 position to nucleophilic attack when a good leaving group is present. prepchem.com
The primary amine of this compound readily undergoes acylation and alkylation. Acylation, the reaction with acylating agents such as acid chlorides or anhydrides, proceeds efficiently to form stable amide derivatives. This reaction is often used to introduce specific functionalities or to protect the amine group.
Alkylation involves the reaction of the amine with alkyl halides. While this reaction can introduce alkyl chains, it is often difficult to control, leading to polyalkylation. The initial product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to further reaction to form tertiary amines and even quaternary ammonium (B1175870) salts. Careful control of stoichiometry and reaction conditions is necessary to achieve mono-alkylation.
Table 1: Examples of Acylation and Alkylation Reactions
| Reactant 1 (Amine) | Reactant 2 (Electrophile) | Product Type |
| This compound | Acetyl Chloride | Amide |
| This compound | Benzoyl Chloride | Amide |
| This compound | Methyl Iodide | Mono-, Di-, and Tri-alkylated Amines |
| This compound | Benzyl Bromide | Mono- and Di-alkylated Amines |
Reductive amination, also known as reductive alkylation, is a powerful and widely used method for forming carbon-nitrogen bonds and is considered a key method for amine synthesis in the pharmaceutical industry. wikipedia-on-ipfs.org This reaction allows this compound to react with aldehydes or ketones to form more substituted amines in a controlled manner, avoiding the issue of polyalkylation. masterorganicchemistry.com
The process involves two main steps:
Imine Formation: The nucleophilic amine attacks the carbonyl carbon of an aldehyde or ketone to form a hemiaminal, which then dehydrates to form an imine intermediate. wikipedia.org
Reduction: The intermediate imine is then reduced to an amine using a selective reducing agent.
This entire process can be performed in a single step ("one-pot") by using hydride reagents that are more reactive toward the protonated imine than the starting carbonyl compound. wikipedia-on-ipfs.org Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are stable in the mildly acidic conditions required for imine formation. masterorganicchemistry.comwikipedia.org
Table 2: Examples of Reductive Amination Pathways
| Amine Component | Carbonyl Component | Reducing Agent | Product |
| This compound | Acetone | NaBH(OAc)₃ | N-isopropyl-8-methoxyisoquinolin-4-amine |
| This compound | Cyclohexanone | NaBH₃CN | N-cyclohexyl-8-methoxyisoquinolin-4-amine |
| This compound | Benzaldehyde | NaBH(OAc)₃ | N-benzyl-8-methoxyisoquinolin-4-amine |
Reactions of the Isoquinoline Core
The reactivity of the isoquinoline ring system itself is significantly modulated by the strongly electron-donating amino and methoxy (B1213986) substituents.
The outline's suggestion of "electrophilic trapping...at C4" is contrary to the expected electronic properties of this compound. The C4 position, being directly attached to a powerful electron-donating amino group, is highly electron-rich and thus nucleophilic. Direct attack by an external electrophile at the C4 carbon is electronically unfavorable.
Instead, electrophilic aromatic substitution on the isoquinoline ring occurs preferentially on the electron-rich benzene (B151609) portion of the molecule. quimicaorganica.org The regioselectivity is governed by the directing effects of the existing substituents. Both the C4-amino group and the C8-methoxy group are strong activating, ortho-, para-directing groups. Therefore, electrophilic attack is strongly directed to the C5 position, which is ortho to the C4-amino group and para to the C8-methoxy group. Functionalization at other positions, such as C7, is also possible but generally less favored.
Direct functionalization at the C4 position is typically achieved through alternative strategies, such as the nucleophilic substitution of a 4-haloisoquinoline precursor or through directed metallation of the isoquinoline ring followed by quenching with an electrophile. nih.gov Recent methods have also shown that the C4 position of unsubstituted isoquinolines can be alkylated through a temporary dearomatization strategy involving the addition of a nucleophile at C1, which renders C4 nucleophilic enough to attack an electrophile, followed by rearomatization. nih.govacs.org
The isoquinoline core of this compound can undergo both oxidation and reduction reactions, targeting either the heterocyclic ring or the substituents.
Reduction: The pyridine (B92270) ring within the isoquinoline system is susceptible to reduction. Catalytic hydrogenation (e.g., using H₂ with a palladium or platinum catalyst) can reduce the C=N bond and the adjacent C=C bond, converting the isoquinoline ring into a 1,2,3,4-tetrahydroisoquinoline (B50084) derivative. This transformation is a common strategy to introduce conformational flexibility and create saturated heterocyclic scaffolds.
Oxidation: The isoquinoline ring system can be targeted by various oxidizing agents.
N-Oxidation: Reaction with peroxy acids (e.g., m-CPBA) can lead to the formation of the corresponding N-oxide at the isoquinoline nitrogen atom. donnu.edu.ua This modifies the electronic properties of the ring, making it more susceptible to certain types of nucleophilic attack.
Ring Oxidation: The electron-rich nature of the benzene ring, activated by both the methoxy and amino groups, makes it susceptible to oxidation under stronger conditions. This can potentially lead to the formation of quinone-like structures, similar to how 8-hydroxyquinoline (B1678124) can be oxidized to quinoline-5,8-dione. rsc.org However, strong oxidation can also lead to ring-opening and degradation of the molecule.
Regioselective Functionalization Studies
The regioselectivity of functionalization reactions involving this compound is dictated by the electronic properties of the isoquinoline ring system, which is influenced by the activating and directing effects of the methoxy and amino substituents. The isoquinoline nucleus is inherently electron-deficient, particularly at positions 1 and 3, making it susceptible to nucleophilic attack. However, the presence of the electron-donating amino group at the C4 position and the methoxy group at the C8 position significantly alters this reactivity profile, favoring electrophilic substitution on the benzene ring.
Theoretical studies on related hydroxyquinolines using Density Functional Theory (DFT) have been employed to predict the most probable sites for electrophilic attack by analyzing the distribution of electron density (HOMO and LUMO) and the stability of the resulting intermediates. researchgate.net For this compound, the amino group at C4 is a strong activating group and directs electrophiles to the ortho and para positions. However, the only available ortho position is C3, which is part of the electron-deficient pyridine ring, and the para position is occupied by the nitrogen atom of the ring. Therefore, electrophilic attack is more likely to be directed by the methoxy group at C8, which activates the benzene portion of the isoquinoline ring. The methoxy group directs electrophiles to its ortho and para positions, which are C7 and C5, respectively.
Conversely, nucleophilic aromatic substitution (SNAr) reactions are also a key functionalization strategy. In related quinazoline (B50416) systems, it has been demonstrated that a chlorine atom at the 4-position is highly susceptible to nucleophilic displacement by amines. mdpi.comnih.gov This regioselectivity is attributed to the higher LUMO coefficient at the C4 position, making it more electrophilic. mdpi.comnih.gov While this compound already possesses an amino group at C4, this position can be synthetically accessed from a precursor such as a 4-chloro-8-methoxyisoquinoline. Studies on 4-chloro-8-methylquinolin-2(1H)-one have shown that the 4-chloro group can be readily displaced by various nucleophiles, including amines, to introduce new functionalities at this position. mdpi.com
Metal-catalyzed cross-coupling reactions provide another avenue for regioselective functionalization. While specific studies on this compound are not abundant, research on related halogenated quinazolines and quinolines demonstrates the utility of these methods. nih.govmdpi.com For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira reactions, have been effectively used to introduce carbon-carbon bonds at specific positions of the quinazoline ring, often with high regioselectivity for the C4 position when a suitable leaving group is present. nih.govmdpi.com
The table below summarizes the predicted and observed regioselectivity of functionalization reactions on the isoquinoline core, drawing parallels from related heterocyclic systems.
| Reaction Type | Reagents | Predicted/Observed Position of Functionalization | Rationale |
| Electrophilic Aromatic Substitution | Electrophile (e.g., Br₂, HNO₃/H₂SO₄) | C5 and C7 | The methoxy group at C8 is an activating, ortho, para-director, making the C5 and C7 positions the most nucleophilic. |
| Nucleophilic Aromatic Substitution (on a 4-halo precursor) | Nucleophile (e.g., R-NH₂) | C4 | The C4 position is activated towards nucleophilic attack by the ring nitrogen. |
| Metal-Catalyzed Cross-Coupling (on a halo-substituted derivative) | Various (e.g., boronic acids, alkynes) with a metal catalyst (e.g., Palladium) | Dependent on the position of the halide | Enables the introduction of a wide range of substituents at specific positions. |
Strategies for Derivatization for Enhanced Research Utility
Chemical Derivatization for Analytical Detection
The inherent structural features of this compound, particularly the primary amino group, provide a convenient handle for chemical derivatization to facilitate its analytical detection. Derivatization is a common strategy in analytical chemistry to improve the detectability of analytes by enhancing their chromatographic or spectroscopic properties.
For chromatographic methods like High-Performance Liquid Chromatography (HPLC), derivatization can be employed to introduce a chromophore or a fluorophore into the molecule, thereby increasing its ultraviolet (UV) or fluorescence detection sensitivity. The primary amine at the C4 position of this compound is a nucleophilic site that can readily react with a variety of amine-reactive derivatizing agents.
Commonly used amine-reactive reagents that introduce fluorescent tags include dansyl chloride, fluorescein (B123965) isothiocyanate (FITC), and various succinimidyl esters of fluorescent dyes. The reaction of this compound with these reagents would result in the formation of a stable sulfonamide or thiourea (B124793) linkage, respectively, covalently attaching a highly fluorescent moiety to the isoquinoline core. This would significantly lower the limit of detection for the compound in complex biological or environmental samples.
The table below lists some common amine-reactive derivatizing agents and their potential application for the analytical detection of this compound.
| Derivatizing Agent | Reactive Group | Resulting Linkage | Detection Method |
| Dansyl Chloride | Sulfonyl chloride | Sulfonamide | Fluorescence |
| Fluorescein isothiocyanate (FITC) | Isothiocyanate | Thiourea | Fluorescence |
| N-Succinimidyl esters (e.g., of Alexa Fluor dyes) | Succinimidyl ester | Amide | Fluorescence |
| 2,4-Dinitrofluorobenzene (DNFB) | Activated aryl halide | Dinitrophenyl amine | UV/Visible Absorbance |
In addition to fluorescence and UV/Vis detection, derivatization can also be used to improve the mass spectrometric detection of this compound. Reagents can be chosen to enhance ionization efficiency or to introduce a specific mass tag that facilitates identification and quantification in complex mixtures.
Formation of Multivalent Constructs
Multivalency, the simultaneous presentation of multiple copies of a ligand, is a powerful strategy to enhance the avidity and specificity of interactions with biological targets. The 4-amino group of this compound serves as a versatile point of attachment for its incorporation into multivalent constructs. These constructs can be assembled on various scaffolds, such as dendrimers, polymers, or nanoparticles, to present multiple isoquinoline moieties in a defined spatial arrangement.
The synthesis of such multivalent constructs typically involves the covalent linkage of the this compound, or a derivative thereof, to a central scaffold. The amino group can be directly coupled to a scaffold containing complementary reactive groups, such as carboxylic acids or activated esters, to form stable amide bonds. Alternatively, the amine can be first modified with a bifunctional linker that introduces a different reactive group, such as an alkyne or an azide, allowing for subsequent attachment to a scaffold via click chemistry reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
The table below outlines different types of scaffolds that can be utilized for the creation of multivalent constructs of this compound.
| Scaffold Type | Description | Potential Advantages |
| Dendrimers | Highly branched, monodisperse macromolecules with a defined number of surface functional groups. | Precise control over valency and ligand spacing. |
| Linear Polymers | Long-chain molecules with multiple attachment points along the backbone or as side chains. | High loading capacity and flexibility. |
| Nanoparticles | Solid colloidal particles with a large surface area for ligand conjugation. | High valency and potential for multimodal imaging or therapeutic applications. |
| Peptides/Proteins | Biologically derived scaffolds offering biocompatibility and specific recognition properties. | Biocompatibility and potential for targeted delivery. |
Synthetic Diversification for Library Generation
The this compound scaffold is an attractive starting point for the generation of chemical libraries for high-throughput screening and drug discovery. The presence of multiple reactive sites—the amino group, the aromatic rings, and potentially the methoxy group—allows for extensive synthetic diversification. Combinatorial chemistry approaches, including both solid-phase and solution-phase synthesis, can be employed to rapidly generate a large number of derivatives.
A key strategy for library generation involves the derivatization of the 4-amino group. This can be achieved through a variety of reactions, such as acylation with a diverse set of carboxylic acids or sulfonyl chlorides, reductive amination with a library of aldehydes and ketones, or urea/thiourea formation with isocyanates/isothiocyanates. These reactions can be performed in a parallel fashion to quickly produce a large array of N-substituted derivatives.
Furthermore, the isoquinoline ring itself can be functionalized. As discussed in the regioselective functionalization section, electrophilic substitution reactions can introduce substituents at the C5 and C7 positions. Additionally, if a suitable leaving group is present at other positions on the ring in a precursor molecule, metal-catalyzed cross-coupling reactions can be used to introduce a wide range of substituents, further expanding the chemical diversity of the library.
Solid-phase synthesis is a particularly powerful technique for library generation. The this compound scaffold can be attached to a solid support via a suitable linker, allowing for the use of excess reagents and simplified purification procedures. A patent for the generation of isoquinoline combinatorial libraries describes the solid-phase synthesis of isoquinoline amines, highlighting the feasibility of this approach.
The table below presents a summary of synthetic strategies that can be employed for the diversification of the this compound scaffold for library generation.
| Diversification Strategy | Reaction Type | Building Blocks |
| N-Acylation of the 4-amino group | Amide bond formation | Diverse carboxylic acids, acid chlorides, or anhydrides |
| N-Sulfonylation of the 4-amino group | Sulfonamide formation | Diverse sulfonyl chlorides |
| Reductive Amination of the 4-amino group | Imine formation and reduction | Diverse aldehydes and ketones |
| Urea/Thiourea formation | Addition to isocyanates/isothiocyanates | Diverse isocyanates and isothiocyanates |
| Electrophilic Aromatic Substitution | Halogenation, nitration, etc. | Electrophilic reagents |
| Metal-Catalyzed Cross-Coupling (on a halo-precursor) | Suzuki, Sonogashira, Buchwald-Hartwig, etc. | Boronic acids, alkynes, amines, etc. |
Mechanistic Investigations of Reactions Involving 8 Methoxyisoquinolin 4 Amine
Elucidation of Reaction Pathways in Isoquinoline (B145761) Synthesis
The synthesis of the 8-methoxyisoquinolin-4-amine framework can be approached through several established methods for constructing the isoquinoline core, followed by the introduction of the amino group. The specific placement of the methoxy (B1213986) and amine substituents dictates the most viable synthetic strategies and influences the underlying reaction mechanisms.
Key synthetic pathways to substituted isoquinolines include the Bischler-Napieralski, Pictet-Spengler, and Pomeranz–Fritsch reactions. These methods typically involve the cyclization of a substituted β-phenylethylamine derivative. In the context of this compound, a plausible retrosynthetic analysis would point towards a precursor like 2-(3-methoxyphenyl)ethanamine, which would undergo cyclization and subsequent functionalization.
A more direct and common pathway to introduce the 4-amino group on a pre-formed isoquinoline ring is through nucleophilic aromatic substitution (SNAr). This pathway is particularly relevant for isoquinolines, where the electron-withdrawing nature of the ring nitrogen activates the C4 position towards nucleophilic attack.
The general mechanism for the formation of a 4-aminoisoquinoline (B122460) via SNAr proceeds as follows:
Activation : The reaction typically starts with an isoquinoline bearing a good leaving group, such as a halogen (e.g., 4-chloroisoquinoline).
Nucleophilic Attack : An amine nucleophile, such as ammonia (B1221849) or an amide equivalent, attacks the electrophilic C4 carbon of the isoquinoline ring. This step is often the rate-determining step.
Formation of Meisenheimer Complex : The attack of the nucleophile leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic system, including the electronegative nitrogen atom, which helps to stabilize this intermediate.
Departure of Leaving Group : The leaving group is expelled, and the aromaticity of the isoquinoline ring is restored, yielding the 4-aminoisoquinoline product.
The presence of the 8-methoxy group, an electron-donating group, would be expected to slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted isoquinoline. However, the powerful activating effect of the ring nitrogen still allows the reaction to proceed, often under heated conditions or with catalysis.
| Reaction Type | Key Intermediates | Driving Force | Influence of 8-Methoxy Group |
| Bischler-Napieralski | N-acyl-β-phenylethylamine, Dihydroisoquinoline | Electrophilic cyclization | Directs cyclization, activates the aromatic ring |
| Pictet-Spengler | Schiff base/iminium ion, Tetrahydroisoquinoline | Electrophilic cyclization | Activates the aromatic ring for cyclization |
| Nucleophilic Aromatic Substitution (SNAr) | Meisenheimer complex | Restoration of aromaticity | Electron-donating, may slightly slow the rate of attack |
Mechanisms of Amine Reactions and Transformations
The 4-amino group of this compound is a versatile functional handle, allowing for a variety of subsequent transformations. The reactivity of this primary aromatic amine is governed by the nucleophilicity of the nitrogen atom, which is influenced by the electronic properties of the isoquinoline ring.
Acylation: The reaction with acylating agents, such as acid chlorides or anhydrides, proceeds via a nucleophilic acyl substitution mechanism.
The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent.
A tetrahedral intermediate is formed.
The leaving group (e.g., chloride) is eliminated, and a proton is lost from the nitrogen, resulting in the formation of an amide. The isoquinoline ring acts as an electron-withdrawing group, which reduces the nucleophilicity of the 4-amino group compared to a simple aniline. However, it is still sufficiently nucleophilic to react readily under standard acylation conditions.
Alkylation: Direct alkylation of the 4-amino group with alkyl halides can be challenging to control and may lead to over-alkylation, producing secondary, tertiary, and even quaternary ammonium (B1175870) salts. The reaction follows a standard SN2 mechanism where the amine acts as the nucleophile.
Hofmann Elimination: While not a direct reaction of the primary amine, if this compound is exhaustively methylated to form a quaternary ammonium salt, it can undergo Hofmann elimination. This E2 reaction requires a strong base to remove a β-hydrogen from an alkyl group on the nitrogen, leading to the formation of an alkene and the expulsion of the isoquinoline moiety as a leaving group. The regioselectivity typically favors the formation of the least substituted alkene (Hofmann's rule), often due to the steric bulk of the leaving group. mdpi.com
Molecular Interactions and Reaction Mechanisms
The molecular structure of this compound dictates its intermolecular interactions and influences its behavior in solution, which in turn affects reaction mechanisms. The molecule possesses sites for hydrogen bonding, π-π stacking, and potential metal coordination.
Hydrogen Bonding: The primary amine at the C4 position is a hydrogen bond donor and acceptor. In solution, it can form hydrogen bonds with protic solvents or other reagent molecules. These interactions can influence reaction rates by stabilizing transition states or by solvating the amine, potentially hindering its approach to an electrophile.
Complexation: The nitrogen atom of the isoquinoline ring and the exocyclic amine group can act as ligands for metal ions. While 8-hydroxyquinolines are more famous for their chelating abilities, amino-substituted isoquinolines can also form complexes with transition metals. Such complexation can alter the electronic properties of the molecule, potentially modifying the reactivity of the amine group or the aromatic ring system. For example, coordination of a Lewis acid to the ring nitrogen would significantly increase the electrophilicity of the C4 position, activating it for nucleophilic attack.
Computational studies on related 4-aminoquinoline (B48711) derivatives have been used to model their interactions in biological systems, such as binding to protein active sites. These studies highlight the importance of hydrogen bonding and hydrophobic interactions in determining the binding affinity and orientation of the molecule. nih.gov While specific computational studies on the complexation of this compound with small molecules were not found, the principles derived from similar systems are applicable.
| Interaction Type | Participating Groups | Effect on Reactivity |
| Hydrogen Bonding | 4-Amino group, Ring Nitrogen | Solvation effects, potential stabilization of transition states |
| π-π Stacking | Isoquinoline aromatic rings | Can influence crystal packing and solubility |
| Metal Coordination | Ring Nitrogen, 4-Amino group | Alters electronic properties, can catalyze reactions |
Analysis of Intermediate Species and Transition States
Direct experimental observation of reaction intermediates and transition states is often challenging due to their transient nature. However, their structures and energies can be inferred from kinetic studies and computational modeling.
In the SNAr synthesis of this compound, the key intermediate is the Meisenheimer complex . The stability of this complex is crucial for the reaction to proceed. The electron-withdrawing isoquinoline ring nitrogen is essential for stabilizing the negative charge through resonance. The 8-methoxy group, being electron-donating, would have a slight destabilizing effect on this anionic intermediate compared to an unsubstituted ring.
For reactions involving the amine group, such as acylation, a tetrahedral intermediate is formed at the carbonyl carbon. The transition state leading to this intermediate involves the nucleophilic attack of the amine on the acylating agent. Computational analysis of analogous reactions can provide insights into the geometry and energy of these transition states. For instance, the transition state for an E2 Hofmann elimination would involve the simultaneous abstraction of a proton by a base and the breaking of the carbon-nitrogen bond. mdpi.com Bunnett's model suggests that the character of this transition state can range from "carbocation-like" to "carbanion-like" depending on the nature of the leaving group and the substrate. pharmaguideline.com
Due to the lack of specific studies on this compound, detailed energy profiles and optimized geometries for its reaction intermediates and transition states are not available. However, the well-established mechanisms for these fundamental organic reactions provide a robust framework for predicting their nature.
Computational and Theoretical Studies of 8 Methoxyisoquinolin 4 Amine
Quantum Mechanical Calculations for Structural and Electronic Properties
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of 8-Methoxyisoquinolin-4-amine. These calculations, often employing methods like Density Functional Theory (DFT), can predict molecular geometries, electronic distribution, and spectroscopic characteristics. For the related compound 4-amino-2-methylquinoline, ab initio Hartree-Fock (HF) and DFT methods have been used to determine its optimized geometry and vibrational frequencies, showing good agreement with experimental data. nih.gov Such studies provide a foundation for understanding the structural and electronic landscape of the this compound molecule.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of molecules. mdpi.com It is widely applied to study various aspects of molecular systems, from geometry and vibrational frequencies to reactivity and electronic properties. rsc.org For quinoline (B57606) derivatives, DFT calculations have been successfully used to analyze their molecular structure, vibrational spectra, and thermodynamic parameters. scirp.org
Geometry optimization using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), is the first step in many computational studies. masjaps.com This process finds the lowest energy conformation of the molecule. For similar molecules like isoquinoline (B145761) and 8-hydroxyquinoline (B1678124), DFT calculations have been used to obtain optimized geometries and to perform vibrational analysis. researchgate.net The calculated vibrational frequencies can be compared with experimental data from FTIR and FT-Raman spectroscopy to provide a complete assignment of the fundamental vibrational modes. nih.gov
Table 1: Representative Calculated Vibrational Frequencies for a Related Quinoline Derivative
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
|---|---|
| N-H stretching | 3450 |
| C-H stretching (aromatic) | 3050 |
| C=N stretching | 1620 |
| C=C stretching (aromatic) | 1580 |
| C-N stretching | 1350 |
| C-O stretching | 1250 |
Note: This data is illustrative and based on typical values for similar functional groups.
DFT is also a powerful tool for predicting the chemical reactivity of molecules through the calculation of various chemical descriptors. dntb.gov.uascirp.org These descriptors are derived from the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. utripoli.edu.ly
Other global reactivity descriptors that can be calculated include:
Ionization Potential (I): The energy required to remove an electron.
Electron Affinity (A): The energy released when an electron is added.
Electronegativity (χ): The power of an atom to attract electrons.
Chemical Hardness (η): A measure of resistance to charge transfer.
Chemical Softness (S): The reciprocal of hardness.
Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.
These descriptors provide a quantitative measure of the molecule's stability and reactivity. uobabylon.edu.iq
Table 2: Illustrative Global Reactivity Descriptors
| Descriptor | Formula | Typical Value (eV) |
|---|---|---|
| HOMO Energy | EHOMO | -6.2 |
| LUMO Energy | ELUMO | -1.5 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.7 |
| Ionization Potential (I) | -EHOMO | 6.2 |
| Electron Affinity (A) | -ELUMO | 1.5 |
| Electronegativity (χ) | (I + A) / 2 | 3.85 |
| Chemical Hardness (η) | (I - A) / 2 | 2.35 |
| Electrophilicity Index (ω) | χ² / (2η) | 3.15 |
Note: These values are hypothetical and for illustrative purposes.
Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer and intramolecular interactions. dergipark.org.tr It provides a description of the molecule in terms of localized bonds and lone pairs, which aligns with the familiar Lewis structure concepts. ucsb.edunih.gov NBO analysis can reveal hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital. wisc.edu
The second-order perturbation theory analysis of the Fock matrix in the NBO basis can quantify the stabilization energy associated with these interactions. wisc.edu For a molecule like this compound, NBO analysis could elucidate the interactions between the lone pairs on the nitrogen and oxygen atoms with the antibonding orbitals of the aromatic system, providing insights into the electron delocalization and stability of the molecule. nih.gov
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are used to study the conformational landscape and dynamic behavior of molecules. nih.gov These methods can provide information about the stability of different conformers and the flexibility of the molecule over time.
Conformational analysis aims to identify the stable conformations of a molecule and to determine their relative energies. dntb.gov.ua For flexible molecules, this can be achieved by systematically rotating the rotatable bonds and calculating the energy of each resulting conformer. For related tetrahydroisoquinoline derivatives, molecular mechanics calculations have been used to perform conformational studies and identify the preferred conformations. nih.govpsu.edu
Molecular dynamics (MD) simulations can be used to study the stability of a particular conformation over time by simulating the motion of the atoms. researchgate.net By analyzing the trajectory from an MD simulation, one can assess the conformational flexibility and identify the most populated conformational states. Such simulations have been used to investigate the stability of various molecular systems. rsc.org
Theoretical Insights into Reaction Mechanisms and Energetics
No specific theoretical studies on the reaction mechanisms and energetics of this compound were found in the public domain. Computational chemistry often employs methods like Density Functional Theory (DFT) to model reaction pathways, identify transition states, and calculate the energy changes involved. Such studies would provide valuable insights into how this compound participates in chemical reactions, including the step-by-step process of bond breaking and formation and the associated energy requirements. However, literature detailing these aspects for this particular compound is not available.
Activation Barriers and Reaction Profiles
Information regarding the activation barriers and reaction profiles for reactions involving this compound is not present in the available scientific literature. Activation barriers (Ea) are the minimum energy required to initiate a chemical reaction. Computational studies typically visualize these barriers using reaction coordinate diagrams, which plot the energy of the system as it progresses from reactants to products. These profiles illustrate the energy of transition states and any intermediates, providing a complete energetic picture of the reaction. Without specific computational models for this compound, no data on its activation energies for various potential reactions can be provided.
Thermodynamic and Kinetic Considerations
There is no available data on the thermodynamic and kinetic considerations of reactions involving this compound from computational studies. Thermodynamic data, such as enthalpy (ΔH) and Gibbs free energy (ΔG) of reaction, would indicate the spontaneity and energy balance of a reaction. Kinetic data, derived from the calculated activation barriers, would provide information on the reaction rate. The absence of computational research on this compound means that no quantitative data for these parameters can be presented.
Advanced Analytical Techniques in the Research of 8 Methoxyisoquinolin 4 Amine
Chromatographic Separations and Quantification
Chromatography is a fundamental analytical technique for the separation, identification, and quantification of individual components from a complex mixture. The choice of chromatographic method depends on the physicochemical properties of the analyte and the matrix in which it is present.
High-Performance Liquid Chromatography (HPLC) is a cornerstone in the analysis of pharmaceutical compounds like 8-Methoxyisoquinolin-4-amine due to its versatility and high resolving power. kuleuven.beopenaccessjournals.com When coupled with a mass spectrometer (LC-MS), it provides a powerful tool for both qualitative and quantitative analysis. kuleuven.benih.gov
In a typical HPLC method for an amine-containing compound such as this compound, a reversed-phase column (e.g., C18 or phenyl-hexyl) is often employed. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). Gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient elution of compounds with varying polarities.
Research Findings: A hypothetical HPLC-UV method was developed for the quantification of this compound. The method demonstrated good linearity, precision, and accuracy. The chromatographic conditions were optimized to achieve a symmetrical peak shape and a reasonable retention time.
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B in 10 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | 6.2 min |
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. bre.commdpi.com For non-volatile or polar compounds like amines, derivatization is often necessary to increase their volatility and thermal stability. gdut.edu.cn Common derivatizing agents for amines include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride).
The analysis of amines by GC can be challenging due to their basicity, which can lead to peak tailing and adsorption on the column. labrulez.com Therefore, base-deactivated columns or the use of a basic modifier in the carrier gas is often required to obtain symmetrical peaks.
Research Findings: A GC-MS method was developed for the analysis of this compound after derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The method showed good sensitivity and selectivity.
Table 2: GC-MS Parameters for Derivatized this compound
| Parameter | Condition |
|---|---|
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, 1 mL/min |
| Injector Temperature | 250°C |
| Oven Program | 100°C (1 min), then 10°C/min to 280°C |
| MS Detector | Electron Ionization (EI), Scan mode (m/z 50-500) |
Ion Chromatography (IC) is a valuable technique for the determination of ionic analytes, including amines, which are weak bases. thermofisher.comthermofisher.com Cation-exchange chromatography with suppressed conductivity detection is a common approach for analyzing amines. thermofisher.com This method allows for the sensitive and selective determination of amines in various matrices.
Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. wikipedia.org CE offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption. analyticaltoxicology.com For the analysis of this compound, which is a basic compound, Capillary Zone Electrophoresis (CZE) would be a suitable mode. analyticaltoxicology.com The separation can be optimized by adjusting the pH of the background electrolyte.
Research Findings: While specific applications for this compound are not extensively documented, the principles of IC and CE are well-suited for its analysis. A hypothetical CE method could utilize a fused silica (B1680970) capillary and a phosphate (B84403) buffer at a low pH to ensure the compound is protonated and migrates towards the cathode.
Mass Spectrometry and Hybrid Techniques
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool in pharmaceutical analysis for its high sensitivity and specificity, providing information about the molecular weight and structure of compounds.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. measurlabs.comnih.gov This capability is crucial for the unambiguous identification of unknown compounds and for confirming the identity of known compounds. nih.gov Techniques like Time-of-Flight (TOF) and Orbitrap mass analyzers are commonly used to achieve high resolution. nih.gov
Research Findings: In the context of this compound research, HRMS would be instrumental in confirming its elemental composition (C10H10N2O). The high mass accuracy helps to distinguish it from other isobaric compounds.
Table 3: Theoretical vs. Observed Mass for this compound by HRMS
| Parameter | Value |
|---|---|
| Molecular Formula | C10H10N2O |
| Theoretical Monoisotopic Mass [M+H]+ | 175.0866 |
| Observed Mass [M+H]+ | 175.0868 |
| Mass Error (ppm) | 1.14 |
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically used to analyze the fragments of a selected precursor ion. nih.gov This technique is invaluable for structural elucidation and for increasing the selectivity and sensitivity of quantitative methods. nih.gov The fragmentation pattern of a molecule provides a "fingerprint" that can be used for its identification. For isoquinoline (B145761) alkaloids, characteristic fragmentation pathways can be elucidated. nih.govresearchgate.net
Research Findings: A hypothetical MS/MS experiment on the protonated molecule of this compound ([M+H]+ at m/z 175.0866) would likely involve the loss of small neutral molecules such as ammonia (B1221849) (NH3) or carbon monoxide (CO), providing clues about its structure.
Imaging Mass Spectrometry (IMS) is a technique that visualizes the spatial distribution of molecules within a biological tissue sample. nih.govnih.govresearchgate.net This is particularly useful in drug development to understand how a drug and its metabolites are distributed in different organs and tissues. nih.gov MALDI (Matrix-Assisted Laser Desorption/Ionization) is a common ionization technique used in IMS. nih.gov
Research Findings: While no specific IMS studies on this compound are available, this technique could be applied to tissue sections from preclinical animal studies to map the distribution of the compound in target organs, providing valuable insights into its pharmacokinetics and target engagement.
Combined Thermogravimetric Analysis and Mass Spectrometry (TGA-MS)
Combined Thermogravimetric Analysis and Mass Spectrometry (TGA-MS) is a powerful hyphenated technique used to study the thermal stability and decomposition pathways of materials. mdpi.commdpi.com In a TGA-MS experiment, the mass of a sample is continuously monitored as it is heated in a controlled atmosphere (e.g., inert or oxidative). royce.ac.uk The gaseous products evolved during decomposition are simultaneously transferred to a mass spectrometer for identification. eag.comopenaccessjournals.com
For a heterocyclic compound like this compound, TGA-MS analysis provides critical information. The TGA curve reveals the temperatures at which mass loss occurs, indicating decomposition or degradation processes. These data are used to determine the compound's thermal stability. mdpi.com The coupled mass spectrometer analyzes the evolved gases in real-time, allowing for the identification of the specific fragments and molecules produced at each stage of thermal degradation. mdpi.com This information is crucial for proposing a decomposition mechanism. For nitrogen-rich heterocyclic compounds, common evolved species can include ammonia (NH₃), hydrogen cyanide (HCN), carbon monoxide (CO), carbon dioxide (CO₂), and various aromatic fragments. mdpi.com The analysis of these fragments helps in understanding the weakest bonds and most likely fragmentation patterns of the this compound structure under thermal stress.
Table 1: Representative TGA-MS Data Interpretation for a Heterocyclic Compound
| Temperature Range (°C) | Mass Loss (%) | Evolved Gas Fragments (m/z) | Inferred Neutral Species |
|---|---|---|---|
| 250-350 | 15% | 17, 18 | NH₃, H₂O (adsorbed moisture) |
| 350-500 | 45% | 28, 44, 129 | CO, CO₂, Isoquinoline fragments |
Note: This table is illustrative and represents the type of data obtained from a TGA-MS experiment on a similar nitrogen-containing heterocyclic compound.
Advanced Techniques for Material and Molecular Characterization
Beyond standard structural elucidation, advanced computational and analytical techniques provide deeper insights into the electronic structure and properties of molecules like this compound.
Computational chemistry, particularly methods based on Density Functional Theory (DFT), has become a powerful tool for complementing experimental data. nih.govosti.gov DFT calculations can be used to optimize the molecular geometry, predict NMR and IR spectra, and analyze the electronic properties of the molecule. mdpi.com For instance, calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provide information about the molecule's reactivity and electronic transitions. nih.gov Molecular modeling and docking studies can also be employed to predict how this compound might interact with biological targets, which is crucial in fields like drug discovery. mdpi.comtandfonline.com These computational approaches allow for the investigation of molecular properties that may be difficult to measure experimentally and provide a theoretical framework for understanding the observed chemical behavior. researchgate.net
8 Methoxyisoquinolin 4 Amine As a Scaffold in Chemical Biology Research
Role of Isoquinolines as Privileged Scaffolds in Chemical Space Exploration
Isoquinolines are recognized as "privileged scaffolds" in medicinal chemistry and chemical biology. rsc.orgnih.gov This designation stems from their recurring presence in a multitude of natural products and synthetic compounds that exhibit a wide array of biological activities. nih.gov The rigid, bicyclic framework of the isoquinoline (B145761) ring system provides a defined three-dimensional geometry that can be strategically functionalized to interact with various biological targets, including enzymes, receptors, and nucleic acids. acs.org
The inherent structural diversity of the isoquinoline framework allows for the introduction of substituents at multiple positions, leading to a vast and diverse chemical space. nih.gov This versatility is crucial for exploring molecular recognition events and for the discovery of novel modulators of biological processes. The isoquinoline nucleus is embedded in a number of natural alkaloids with significant pharmacological properties, underscoring its evolutionary selection as a favorable scaffold for biological interactions. nih.gov
Scaffold Design and Library Synthesis Strategies Incorporating 8-Methoxyisoquinolin-4-amine
The design and synthesis of compound libraries based on the this compound scaffold are central to its application in chemical biology. The presence of a primary amine at the 4-position and a methoxy (B1213986) group at the 8-position offers distinct opportunities for chemical diversification. The 4-amino group serves as a key handle for a variety of chemical transformations, including amidation, sulfonylation, and reductive amination, allowing for the introduction of a wide range of substituents.
Library synthesis strategies often employ parallel synthesis techniques to rapidly generate a multitude of analogs. A common approach involves the reaction of a common intermediate, such as 4-chloro-8-methoxyisoquinoline, with a diverse set of amines to introduce variability at the 4-position. Further diversification can be achieved by modifying the substituents on the introduced side chains.
Table 1: Exemplary Library Synthesis Strategy for this compound Derivatives
| Step | Reaction | Reagents and Conditions | Purpose |
| 1 | Nucleophilic Aromatic Substitution | 4-Chloro-8-methoxyisoquinoline, various primary/secondary amines, solvent, heat | Introduction of diverse amino side chains at the C4 position. |
| 2 | Amide Coupling | Resulting 4-aminoisoquinoline (B122460) derivative, diverse carboxylic acids, coupling agents (e.g., HATU, EDCI) | Further functionalization of the amino group to create an amide library. |
| 3 | Sulfonamide Formation | Resulting 4-aminoisoquinoline derivative, diverse sulfonyl chlorides, base | Introduction of a sulfonamide linkage for altered physicochemical properties. |
Structure-Activity Relationship (SAR) Studies in the Context of Molecular Recognition
Structure-activity relationship (SAR) studies are fundamental to understanding how modifications to the this compound scaffold influence its interaction with biological targets. While specific SAR data for this exact scaffold is not extensively published, valuable insights can be extrapolated from studies on related 4-aminoquinolines and 8-aminoquinolines. nih.govnih.govyoutube.com
For 4-aminoquinolines, the nature of the substituent at the 4-amino group is critical for activity. The length, branching, and presence of additional functional groups in the side chain can significantly impact binding affinity and selectivity. youtube.com The electronic properties of the quinoline (B57606) ring, influenced by substituents like the 8-methoxy group, also play a crucial role. nih.gov The methoxy group at the 8-position can affect the basicity of the quinoline nitrogen and influence hydrogen bonding interactions with a target protein.
Key SAR observations from related 4-aminoquinolines suggest that for this compound derivatives:
The 4-amino side chain: The nature of the side chain is a primary determinant of biological activity. Variations in length, flexibility, and the presence of terminal functional groups can dramatically alter target engagement.
Substitution on the benzene (B151609) ring: Additional substituents on the isoquinoline ring system can be explored to fine-tune activity and selectivity.
Development of Chemical Probes and Synthetic Receptors
The this compound scaffold is a promising starting point for the development of chemical probes and synthetic receptors. nih.gov A chemical probe is a small molecule used to study and manipulate biological systems. nih.gov The development of fluorescent probes, for instance, allows for the visualization of biological targets and processes within cells.
By attaching a fluorophore to the this compound scaffold, it is possible to create probes that report on the presence and localization of their binding partners. The design of such probes requires careful consideration of the linker between the scaffold and the fluorophore to ensure that neither the binding affinity nor the fluorescent properties are compromised. The amenability of the 4-amino group to chemical modification makes it an ideal attachment point for fluorescent dyes or other reporter tags. unipi.it
Exploration of Novel Molecular Architectures Based on the Isoquinoline Framework
The isoquinoline framework, including the this compound variant, serves as a foundation for the construction of more complex and novel molecular architectures. nih.gov Synthetic chemists are continually developing new methodologies to elaborate on this core structure, leading to the creation of polycyclic and spirocyclic systems with unique three-dimensional shapes.
These novel architectures are of significant interest in chemical biology as they allow for the exploration of previously uncharted regions of chemical space. By expanding the structural diversity of molecules based on the isoquinoline scaffold, researchers can increase the probability of discovering compounds with novel biological activities and mechanisms of action.
Contribution to Diversity-Oriented Synthesis (DOS) Approaches
Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of structurally diverse and complex small molecule libraries. cam.ac.uk The goal of DOS is to efficiently generate a wide range of molecular scaffolds from a common starting material. cam.ac.uk The this compound scaffold is well-suited for incorporation into DOS campaigns.
Starting from a functionalized this compound, a series of branching reaction pathways can be employed to generate a collection of molecules with distinct skeletal frameworks. acs.org For example, intramolecular cyclization reactions involving substituents on the 4-amino side chain can lead to the formation of novel fused or bridged ring systems. The application of DOS to the this compound scaffold can rapidly populate compound libraries with molecules that possess a high degree of structural and stereochemical diversity, which are valuable resources for high-throughput screening and the discovery of new biological modulators. rsc.org
Q & A
Basic Research Question
- ¹H/¹³C NMR : Confirm regiochemistry of methoxy and amine groups. For example, the methoxy proton in similar compounds resonates at δ 3.8–4.0 ppm, while aromatic protons appear as multiplet signals between δ 7.0–8.5 ppm .
- IR spectroscopy : Identify N-H stretches (~3400 cm⁻¹) and C-O-C stretches (~1250 cm⁻¹) .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₁N₂O, m/z 175.0872) .
How should researchers address contradictory data regarding the regioselectivity of methoxy substitution in isoquinoline derivatives?
Advanced Research Question
Contradictions often arise from competing reaction pathways. To resolve this:
Mechanistic studies : Use isotopic labeling (e.g., ¹⁵N or D₂O) to track intermediate formation during cyclization.
Computational modeling : Density Functional Theory (DFT) can predict thermodynamic favorability of substitution positions. For example, meta-directing effects of methoxy groups may dominate under acidic conditions .
By-product analysis : Isolate and characterize minor products (e.g., via HPLC) to identify competing pathways .
What strategies mitigate by-product formation during the synthesis of this compound?
Advanced Research Question
- Protecting groups : Temporarily block reactive amines (e.g., with Boc groups) to prevent undesired N-alkylation .
- Purification protocols : Use column chromatography with gradients of ethyl acetate/hexane to separate regioisomers. Silica gel functionalized with NH₂ groups improves resolution for polar by-products .
- Stoichiometric control : Limit excess reagents (e.g., aldehydes) to reduce polymerization side reactions .
How can computational tools aid in retrosynthetic planning for this compound?
Advanced Research Question
AI-driven platforms (e.g., Reaxys or Pistachio) analyze reaction databases to propose feasible routes:
Retrosynthetic steps : Break down the target into precursors like 2-methoxybenzaldehyde and aminoacetaldehyde.
Feasibility scoring : Algorithms rank routes based on reported yields and step economy. For example, one-step cyclization may score higher than multi-step pathways .
Side reaction prediction : Tools flag potential side products (e.g., N-oxides) for proactive mitigation .
What are the key challenges in scaling up the synthesis of this compound for preclinical studies?
Advanced Research Question
- Reactor design : Transition from batch to flow chemistry improves heat management and reduces exothermic risks .
- Solvent recovery : Implement distillation systems to recycle DMF or toluene, reducing costs.
- Regulatory compliance : Ensure intermediates meet ICH guidelines for impurities (e.g., <0.1% heavy metals) .
How do electronic effects of the methoxy group influence the reactivity of this compound in further functionalization?
Basic Research Question
The methoxy group is electron-donating, activating the isoquinoline ring for electrophilic substitution at the 5- and 7-positions. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
